molecular formula C13H8BrF2NO B2953614 4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol CAS No. 452298-18-9

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol

Cat. No.: B2953614
CAS No.: 452298-18-9
M. Wt: 312.114
InChI Key: NYGZHXIFHDGETP-REZTVBANSA-N
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Description

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H8BrF2NO. This compound is notable for its unique structure, which includes a bromine atom, two fluorine atoms, and an imino group attached to a phenol ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2,5-difluoroaniline under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is used in a variety of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(2,6-difluorophenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol

Uniqueness

4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-[(2,5-difluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGZHXIFHDGETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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